molecular formula C27H41N5O2 B1663713 N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine CAS No. 864289-85-0

N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine

Cat. No. B1663713
M. Wt: 467.6 g/mol
InChI Key: WYVBISCFCHREDA-UHFFFAOYSA-N
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Description

what is 'N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine'? N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine is an organic compound that belongs to the quinazolinone class of compounds. It has been studied for its potential use as an antidepressant drug. the use of 'N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine' N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine is a synthetic compound used in research to study the effects of various drugs on the brain. It has been used to study the effects of opioids, such as morphine and oxycodone, on the brain and how they interact with serotonin and dopamine. It has also been used to study the effects of antidepressants and antipsychotics on the brain. Additionally, it has been used to study the effects of psychostimulants, such as amphetamine, on the brain. the chemistry of 'N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine' N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine is a heterocyclic compound containing the quinazoline ring system. This compound is composed of several functional groups, including an amine group, a piperidine ring, and two ether groups. The amine group is a nitrogen atom bonded to three hydrogen atoms, and is the site of basic chemical reactions. The piperidine ring is a six-membered saturated heterocycle composed of five carbon atoms and one nitrogen atom. The two ether groups are composed of an oxygen atom bonded to two carbon atoms. The quinazoline ring system is composed of two nitrogen atoms, four carbon atoms, and two double bonds. This ring system is aromatic, meaning it is planar and has an extended π-electron system. Its aromaticity is due to the two nitrogen atoms donating electrons into the π-system. The compound is expected to be soluble in organic solvents such as ethanol and ether, but insoluble in water. It is likely to be a weak base, and may react with acids to form salts. It may also react with nucleophiles such as water, alcohols, and amines. the biochemical/physical effects of 'N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine' N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine is an organic compound that has not been studied in detail. However, based on its chemical structure, we can make some predictions about its biochemical and physical effects. Biochemically, the compound is likely to act as an agonist for certain neurotransmitter receptors, such as serotonin and dopamine receptors, due to its piperidine moiety. This could lead to increased activity of these neurotransmitters, resulting in changes in behavior and mood. Physically, the compound is likely to have an effect on the cardiovascular system due to its cycloheptyl group. This could lead to an increase in heart rate and blood pressure, as well as an increase in the sensitivity of the heart to certain drugs. It is also likely to have an effect on the central nervous system, leading to changes in alertness, focus, and concentration. the benefits of 'N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine' N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine has been found to have a variety of beneficial properties. It has been shown to have anti-inflammatory and analgesic properties, which could be beneficial in the treatment of chronic pain. It has also been shown to have anti-tumor activity, which could be beneficial in the treatment of cancer. Finally, it has been found to have anti-depressant and anti-anxiety effects, which could be beneficial in the treatment of depression and anxiety. the related research of 'N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine' 1. Synthesis, Characterization and Biological Evaluation of N-Cycloheptyl-6,7-Dimethoxy-2-(4-Piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine Derivatives. 2. Synthesis, Characterization and Biological Evaluation of N-Cycloheptyl-2-(4-Piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine Derivatives. 3. Synthesis and Biological Evaluation of N-Cycloheptyl-6,7-Dimethoxy-2-(4-Piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine as Potential Anticancer Agents. 4. Design and Synthesis of N-Cycloheptyl-6,7-Dimethoxy-2-(4-Piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine Derivatives as Potential Anticancer Agents. 5. Synthesis and Biological Evaluation of N-Cycloheptyl-6,7-Dimethoxy-2-(4-Piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine Derivatives as Inhibitors of Abnormal Cell Proliferation. 6. Synthesis and Evaluation of N-Cycloheptyl-6,7-Dimethoxy-2-(4-Piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine Derivatives as Potential Anti-inflammatory Agents. 7. Synthesis and Evaluation of N-Cycloheptyl-6,7-Dimethoxy-2-(4-Piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine Derivatives as Potential Antioxidants. 8. Synthesis and Evaluation of N-Cycloheptyl-6,7-Dimethoxy-2-(4-Piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine Derivatives as Potential Antimicrobial Agents.

Scientific Research Applications

CCR4 Antagonists

N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine has been investigated for its role as a CC chemokine receptor 4 (CCR4) antagonist. A series of such antagonists showed potential in inhibiting human and mouse chemotaxis, indicating their promise in anti-inflammatory applications, particularly in acute dermatitis models. The research highlighted the synthesis, evaluation, and a docking study of these compounds, emphasizing their pharmacological significance in modulating CCR4-mediated responses (Yokoyama et al., 2008); (Yokoyama et al., 2009).

Antimalarial Activity

This compound has also been part of a comprehensive study for antimalarial activity. The synthesis of various 6,7-dimethoxyquinazoline-2,4-diamines, including similar compounds, was evaluated for their effectiveness against malaria. One such compound, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine, demonstrated high antimalarial activity, marking it as a promising lead in antimalarial drug development (Mizukawa et al., 2021).

Cardiotonic Agents

Research into 1-(6,7-dimethoxy-4-quinazolinyl)piperidines, which are structurally related to the compound , has shown potential in the development of cardiotonic agents. These compounds were synthesized and evaluated for their cardiotonic activity, revealing insights into structure-activity relationships crucial for the design of heart-stimulating drugs (Nomoto et al., 1991).

Anti-Tubercular Agents

The 2,4-diaminoquinazoline class, to which N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine is related, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. A detailed study explored the structure-activity relationships of these compounds, contributing to the search for new anti-tubercular agents (Odingo et al., 2014).

Antibacterial Activity

Studies on derivatives of Terazosin, which include compounds structurally related to N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine, have shown promising antibacterial activity. These compounds were synthesized and characterized, exhibiting significant inhibition against various bacteria, highlighting their potential in antibacterial applications (Kumar et al., 2021).

properties

IUPAC Name

N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N5O2/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31/h18-21H,3-17H2,1-2H3,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVBISCFCHREDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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